[5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine
Description
[5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine (CAS: 879590-27-9, MFCD07613589) is a piperazine-containing aromatic amine with a cinnamoyl substituent. Its structure comprises a chlorinated phenyl ring linked to a piperazine moiety, which is further acylated by a cinnamoyl group (trans-3-phenylacryloyl). This compound is commercially available with 95% purity and is primarily utilized in pharmaceutical research, particularly in kinase inhibition studies and as a precursor for bioactive molecules .
Key features:
- Molecular formula: C₁₉H₁₉ClN₄O
- Molecular weight: 354.84 g/mol
- Structural motifs: Chlorophenyl, piperazine, cinnamoyl.
Properties
IUPAC Name |
(E)-1-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O/c20-16-7-8-18(17(21)14-16)22-10-12-23(13-11-22)19(24)9-6-15-4-2-1-3-5-15/h1-9,14H,10-13,21H2/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAOPVVXRPIXJJ-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)N)C(=O)C=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)N)C(=O)/C=C/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with cinnamoyl chloride to form 4-cinnamoylpiperazine.
Chlorination: The next step involves the chlorination of 2-aminophenyl to introduce the chloro group at the 5-position.
Coupling Reaction: Finally, the 4-cinnamoylpiperazine is coupled with the 5-chloro-2-aminophenyl derivative under suitable conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for [5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
[5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Analogs with Modified Acyl Groups on Piperazine
Key Findings :
Positional Isomers and Halogen Variations
Key Findings :
Complex Analogs with Heterocyclic Extensions
Biological Activity
[5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine is a compound of interest due to its potential biological activities, particularly in cancer therapy and antibacterial applications. This article explores its biological activity, including antiproliferative effects, antibacterial properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C19H20ClN3O
- Molar Mass : 341.83 g/mol
- CAS Number : 879590-27-9
This compound features a chloro-substituted phenyl group linked to a piperazine moiety with a cinnamoyl side chain, which is crucial for its biological interactions.
Antiproliferative Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of 5-chloro-indole and related compounds have shown GI50 values ranging from 29 nM to 78 nM against mutant EGFR/BRAF pathways in cancer cells. Notably, the presence of specific substituents on the phenyl ring influences the potency of these compounds significantly.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | GI50 (nM) | Targeted Pathway |
|---|---|---|
| 5-Chloro-Indole | 35 | EGFR |
| 4a (R = H) | 48 | BRAF |
| 4b (R = p-pyrrolidin-1-yl) | 62 | BRAF |
| [5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine | TBD | TBD |
The structure of [5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine suggests it may interact with similar targets, although specific GI50 values are yet to be determined.
Antibacterial Activity
The compound's potential as an antibacterial agent has also been explored. A study on structurally related compounds demonstrated broad-spectrum antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL. The mechanism of action involves disrupting bacterial cell membranes, leading to cell death.
Table 2: Antibacterial Efficacy of Related Compounds
| Compound | MIC (µg/mL) | Targeted Bacteria |
|---|---|---|
| Compound 5p | 4 | S. aureus |
| Compound 5m | 8 | MRSA |
| [5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine | TBD | TBD |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the piperazine and cinnamoyl groups significantly affect the biological activity. Compounds with enhanced hydrophilicity tend to exhibit improved antibacterial properties, likely due to better solubility and interaction with bacterial membranes.
Case Studies
- Anticancer Studies : A series of experiments involving derivatives similar to [5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine showed promising results in inhibiting tumor growth in xenograft models. These studies highlight the importance of molecular modifications in enhancing therapeutic efficacy.
- Antibacterial Efficacy : In vivo studies demonstrated that structurally related compounds effectively reduced bacterial loads in murine models of infection, particularly against MRSA. The findings suggest that [5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine may have similar therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
